2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol, commonly referred to by its IUPAC name, is a complex organic compound with significant potential in pharmaceutical research. Its chemical formula is , and it has a molecular weight of approximately 407.5 g/mol. The compound is classified as a spiro compound, which features a unique bicyclic structure that includes both a piperidine and an oxazine moiety.
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. One common method for synthesizing spiro compounds involves the cyclization of precursors such as phenols and amines under specific conditions to form the desired spiro structure.
Technical details regarding specific reaction conditions and yields can vary based on the laboratory practices used.
The molecular structure of 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol can be represented using various chemical notation systems:
InChI=1S/C24H29N3O3/c1-16(2)27-12-10-25(11-13-27)28-20(18-6-5-7-22(30-3)24(18)32-25)15-19(26-28)17-8-9-21(29)23(14-17)31-4/h5-9,14,16,20,29H,10-13,15H2,1-4H3
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C(=CC=C5)OC
This structure indicates the presence of multiple functional groups that contribute to its chemical behavior and potential biological activity.
The compound exhibits various chemical reactivity patterns due to its functional groups. Notably:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.
While detailed mechanisms of action for this specific compound are not extensively documented in literature, similar compounds have demonstrated various biological activities:
The exact mechanism would depend on its interaction with biological targets such as enzymes or receptors.
The physical and chemical properties of 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol include:
Property | Value |
---|---|
Molecular Weight | 407.5 g/mol |
Molecular Formula | C24H29N3O3 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications.
The applications of 2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol primarily lie within scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: